molecular formula C20H24O2 B7830198 17-Ethynylestra-1(10),2,4-triene-3,17-diol

17-Ethynylestra-1(10),2,4-triene-3,17-diol

Cat. No. B7830198
M. Wt: 296.4 g/mol
InChI Key: BFPYWIDHMRZLRN-UHFFFAOYSA-N
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Description

“17-Ethynylestra-1(10),2,4-triene-3,17-diol” is a steroid with the molecular formula C20H24O2 . It is also known as Ethinyl estradiol . It has a role as an estrogen .


Synthesis Analysis

The synthesis of “17-Ethynylestra-1(10),2,4-triene-3,17-diol” involves the addition of the three required double bonds to the estrane parent structure, leading to the name estra-1,3,5(10)-triene. The addition of the missing substituents finally yields the name 17-ethynylestra-1,3,5(10)-triene-3,17-diol .


Molecular Structure Analysis

The molecular structure of “17-Ethynylestra-1(10),2,4-triene-3,17-diol” can be represented by various descriptors. For instance, its SMILES representation is CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O .


Physical And Chemical Properties Analysis

“17-Ethynylestra-1(10),2,4-triene-3,17-diol” has a molecular weight of 296.4 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 296.177630004 g/mol. It has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis : 17α-Methyl-11β-arylestradiol, a derivative of 17-Ethynylestra-1(10),2,4-triene-3,17-diol, has been developed for osteoporosis treatment. It is synthesized using a method involving stereoselective epoxidation and a series of chemical reactions, optimized for pilot plant scale production (Larkin et al., 2002).

  • Synthesis and Conformation Studies : Research on the synthesis and conformation of diastereomeric diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series, closely related to 17-Ethynylestra-1(10),2,4-triene-3,17-diol, provides insight into the structural and conformational aspects of these compounds (Schwarz et al., 2003).

  • Novel Synthesis Methods : The synthesis of 17α-Ethynyl-7α,11β-dihydroxyestra-1,3,5(10)-triene-3,17β-diol demonstrates a method of introducing hydroxy groups to enhance biological activity and modify steroid properties (Burdett et al., 1982).

Chemical Reactions and Applications

  • Redox Behavior in Chromophores : Research on mono-, bis-, and tris-chromophores binding with benzene and thiophene cores, including derivatives of ethynyl steroids, highlights their redox behavior and potential applications in chemistry (Shoji et al., 2008).

  • NMR Studies and Molecular Interactions : A study on the 1H NMR titration method for investigating interactions in diols, including compounds structurally similar to 17-Ethynylestra-1(10),2,4-triene-3,17-diol, reveals insights into molecular interactions and binding properties (Lomas, 2011).

  • Organometallic Complexes : The preparation and characterization of gold complexes of ethynyl steroids, including 17α-ethynylestra-1,3,5(10)-triene-3,17β-diol, demonstrate their potential in the field of organometallic chemistry (Stockland et al., 2006).

Mechanism of Action

As an estrogen, “17-Ethynylestra-1(10),2,4-triene-3,17-diol” likely binds to and activates estrogen receptors, exerting its effects in the body .

Safety and Hazards

“17-Ethynylestra-1(10),2,4-triene-3,17-diol” is a steroid and has a role as an estrogen . As with all estrogens, it may have side effects such as breast tenderness and enlargement, headache, fluid retention, and nausea among others . Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .

properties

IUPAC Name

17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPYWIDHMRZLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Ethynylestra-1(10),2,4-triene-3,17-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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